molecular formula C13H15N3O3 B14333726 2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide CAS No. 104700-58-5

2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide

Cat. No.: B14333726
CAS No.: 104700-58-5
M. Wt: 261.28 g/mol
InChI Key: YAPYMCOIVZGZTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide typically involves the reaction of 3,5-dichloroaniline with isopropyl isocyanate, followed by cyclization with glyoxal to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a model compound in studying imidazolidine chemistry and its derivatives.

    Biology: Investigated for its antifungal properties and effects on fungal cell membranes.

    Medicine: Explored for potential therapeutic applications, including antifungal treatments.

    Industry: Utilized in the formulation of fungicides for agricultural use .

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme succinate dehydrogenase in fungal cells, disrupting the electron transport chain and leading to cell death. This inhibition prevents the fungi from producing energy, effectively controlling fungal growth and spread .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dichlorophenyl)-2,4-dioxo-N-(propan-2-yl)imidazolidine-1-carboxamide
  • 3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide

Uniqueness

2,4-Dioxo-3-phenyl-N-(propan-2-yl)imidazolidine-1-carboxamide is unique due to its specific substitution pattern and its broad-spectrum antifungal activity. Its effectiveness in agricultural applications sets it apart from other similar compounds .

Properties

CAS No.

104700-58-5

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2,4-dioxo-3-phenyl-N-propan-2-ylimidazolidine-1-carboxamide

InChI

InChI=1S/C13H15N3O3/c1-9(2)14-12(18)15-8-11(17)16(13(15)19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,18)

InChI Key

YAPYMCOIVZGZTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

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